Cas no 2694725-13-6 (benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)

benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2694725-13-6
- EN300-33050547
- benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate
- benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate
-
- インチ: 1S/C16H16FNO3/c17-15-8-13(6-7-14(15)10-19)9-18-16(20)21-11-12-4-2-1-3-5-12/h1-8,19H,9-11H2,(H,18,20)
- InChIKey: CWDVZLGGFTXDOK-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CO)CNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 289.11142153g/mol
- どういたいしつりょう: 289.11142153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050547-2.5g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
Enamine | EN300-33050547-5.0g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
Enamine | EN300-33050547-0.5g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 0.5g |
$1180.0 | 2025-03-18 | |
Enamine | EN300-33050547-0.05g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 0.05g |
$1032.0 | 2025-03-18 | |
Enamine | EN300-33050547-0.25g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 0.25g |
$1131.0 | 2025-03-18 | |
Enamine | EN300-33050547-10g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 10g |
$5283.0 | 2023-09-04 | ||
Enamine | EN300-33050547-5g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 5g |
$3562.0 | 2023-09-04 | ||
Enamine | EN300-33050547-0.1g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 0.1g |
$1081.0 | 2025-03-18 | |
Enamine | EN300-33050547-10.0g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 | |
Enamine | EN300-33050547-1.0g |
benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |
2694725-13-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 |
benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
6. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamateに関する追加情報
Introduction to Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate (CAS No. 2694725-13-6)
Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate, a compound with the chemical identifier CAS No. 2694725-13-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural motif of this compound features a benzyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with both a hydroxymethyl and a fluoro group. Such structural features make it an intriguing candidate for further exploration in drug discovery and molecular pharmacology.
The synthesis and characterization of Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate have been the focus of several recent studies, highlighting its potential as a pharmacophore in the design of novel therapeutic agents. The presence of the fluoro group in the aromatic ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets. This feature has been extensively studied in the context of developing more potent and selective drugs.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, and anticancer properties, among others. The specific arrangement of functional groups in Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate suggests that it may interact with various biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The hydroxymethyl group on the phenyl ring can serve as a hydrogen bond acceptor, which is crucial for binding to protein targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the fluoro group can modulate electronic properties, influencing receptor binding affinity and selectivity. These characteristics make Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate an attractive scaffold for designing next-generation neuroprotective agents.
The pharmacokinetic properties of this compound are also of great interest. Studies have shown that carbamate derivatives often exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance rates. These attributes are essential for developing drugs that can be administered orally and maintain therapeutic levels over an extended period. Further research is needed to fully elucidate the pharmacokinetic behavior of Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate, but initial findings are promising.
Another area where this compound shows promise is in the development of anti-inflammatory agents. Inflammation is a key pathological process underlying many chronic diseases, and targeting inflammatory pathways has become a major focus in drug discovery. The structural features of Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate suggest that it may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to inflammatory responses. By modulating these enzymes, this compound could potentially reduce inflammation and associated symptoms.
The synthesis of Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate has been optimized to ensure high yield and purity, making it suitable for preclinical and clinical studies. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. These methods include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenations, among others. The use of these techniques ensures that the final product meets stringent quality standards required for pharmaceutical applications.
In conclusion, Benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate (CAS No. 2694725-13-6) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new biological activities and mechanisms of action, compounds like this one are poised to play a crucial role in addressing some of today's most challenging medical conditions.
2694725-13-6 (benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate) 関連製品
- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)
- 1697219-41-2(2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)
- 2228637-33-8(2-(1-benzothiophen-3-yloxy)ethan-1-amine)
- 1427324-86-4(6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole)
- 2673369-56-5(rel-(7S,8S)-2-Chloro-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one)
- 2137082-75-6(N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide)
- 799-43-9(13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol)
- 900006-75-9(N-cyclopentyl-2-{4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 2171931-39-6(2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid)
- 1803945-53-0(6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)




